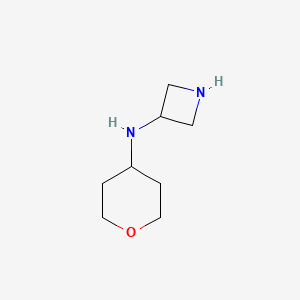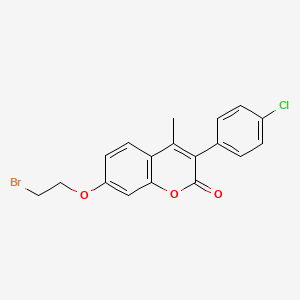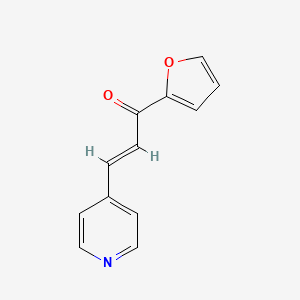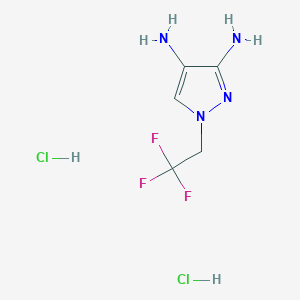![molecular formula C20H18N4O3 B12214933 Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457951-62-1](/img/structure/B12214933.png)
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as ethyl, hydroxyphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-hydroxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as acetic acid can yield the desired triazolopyrimidine derivative . The reaction mixture is usually heated under reflux for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone derivative, while reduction can produce a dihydrotriazolopyrimidine .
Scientific Research Applications
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Neuroprotection: Triazolopyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties.
Antiviral Activity:
Anti-inflammatory: The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of NF-kB and other inflammatory pathways .
Comparison with Similar Compounds
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar structural features but differs in its substituents, leading to different pharmacological properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, which affects its biological activity.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidine: This derivative has shown enhanced anti-inflammatory activity compared to its parent compound.
Properties
CAS No. |
457951-62-1 |
|---|---|
Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)23-20-21-12-22-24(20)18(16)14-8-10-15(25)11-9-14/h3-12,18,25H,2H2,1H3,(H,21,22,23) |
InChI Key |
GQAMJICNBIIKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12214851.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine](/img/structure/B12214862.png)
![4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid](/img/structure/B12214868.png)

![10-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12214876.png)
![N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12214883.png)

![6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B12214899.png)
![6-benzyl-N-(3,5-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214904.png)

![5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12214930.png)

![2-(2-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B12214948.png)
